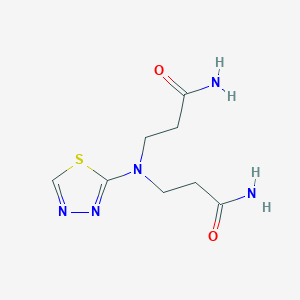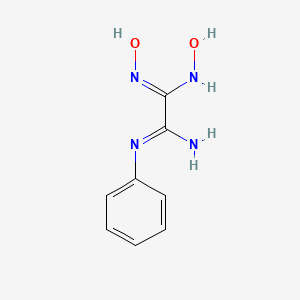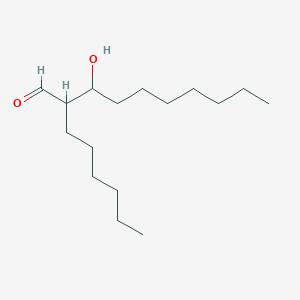![molecular formula C20H23NO3 B14285527 3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid CAS No. 137339-01-6](/img/no-structure.png)
3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid: is a chemical compound that belongs to the xanthene dye family. It is known for its vibrant fluorescence and is commonly used in various scientific and industrial applications. The compound’s structure consists of a xanthene core with a carboxylic acid group and a diethylaminoethyl substituent, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the xanthene core with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the xanthene core, resulting in the formation of reduced xanthene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Fluorescent Probes: The compound is widely used as a fluorescent probe in various chemical assays due to its strong fluorescence.
pH Indicators: It serves as a pH indicator in titrations and other analytical techniques.
Biology:
Cell Imaging: The compound is used in cell imaging to visualize cellular structures and processes.
Fluorescent Tagging: It is employed to tag biomolecules for tracking and analysis in biological studies.
Medicine:
Diagnostic Tools: The compound is used in diagnostic tools for detecting specific biomolecules and pathogens.
Therapeutic Research: It is investigated for potential therapeutic applications, including drug delivery and photodynamic therapy.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments for textiles and other materials.
Sensors: It is utilized in the development of sensors for detecting various chemical and biological analytes.
作用机制
The mechanism of action of 3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid primarily involves its interaction with light and biological molecules. The compound absorbs light at specific wavelengths, leading to the excitation of electrons and subsequent fluorescence emission. This property is harnessed in various applications, including imaging and sensing.
Molecular Targets and Pathways:
Fluorescence: The compound’s fluorescence is due to the excitation of electrons in the xanthene core, followed by emission of light as the electrons return to their ground state.
Biological Interactions: The compound can interact with proteins, nucleic acids, and other biomolecules, allowing for its use in tagging and imaging applications.
相似化合物的比较
Fluorescein: Another xanthene dye with similar fluorescence properties but different substituents.
Rhodamine: A related compound with a similar xanthene core but different functional groups, leading to variations in fluorescence and chemical reactivity.
Eosin: A xanthene dye with bromine substituents, used in histology and as a pH indicator.
Uniqueness: 3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and fluorescence properties. Its diethylaminoethyl group enhances its solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
| 137339-01-6 | |
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C20H23NO3/c1-3-21(4-2)12-11-14-9-10-16-18(13-14)24-17-8-6-5-7-15(17)19(16)20(22)23/h5-10,13,19H,3-4,11-12H2,1-2H3,(H,22,23) |
InChI 键 |
SLIQUJNEOCDLDO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC1=CC2=C(C=C1)C(C3=CC=CC=C3O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)


![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
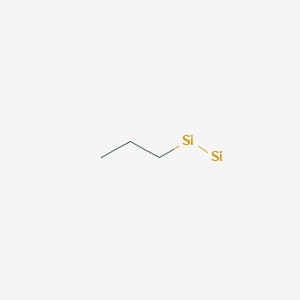
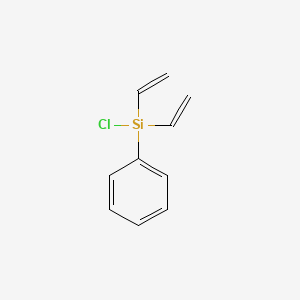
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
